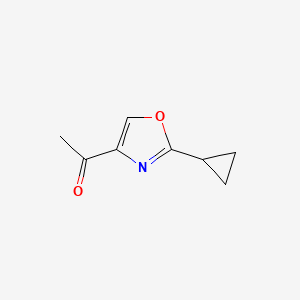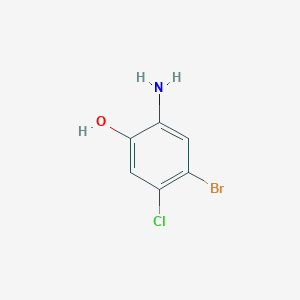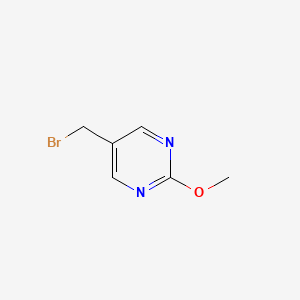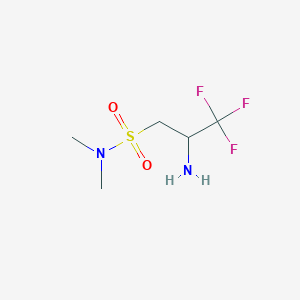
1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one
Vue d'ensemble
Description
“1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one” is an organic compound with the molecular formula C8H9NO2 . Its structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. This feature might make it a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with an alkyl halide . The reaction conditions can be adjusted by changing the molar ratio of the amine to alkyl halide and maintaining stable reaction conditions .Molecular Structure Analysis
The molecular structure of “1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one” consists of an oxazole ring attached to a cyclopropyl group and an ethanone group . The InChI code for this compound is 1S/C8H9NO2/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4,6H,2-3H2,1H3 .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods : A study described an efficient method for preparing compounds similar to 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one, emphasizing high yield and purity, which is crucial for industrial applications (H. Ji et al., 2017).
- Structural Studies : Other research focused on confirming the structure of newly synthesized heterocyclic compounds, using techniques like X-ray diffraction, NMR, and IR spectroscopy (B. F. Abdel-Wahab et al., 2023).
Biological Activities
- Antibacterial Properties : Several compounds structurally related to 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one have been found to exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria (B. S. Holla et al., 2000).
- Antimycobacterial Activity : In another study, novel derivatives displayed high activity against multidrug-resistant Mycobacterium tuberculosis, showcasing the potential therapeutic applications of these compounds (D. Sriram et al., 2007).
Miscellaneous Applications
- Heterocycle Synthesis : Research has also been conducted on the use of similar compounds for synthesizing various heterocycles, which are important in pharmaceutical chemistry (K. Furuta et al., 1984).
- Fragrance Materials : Although not directly related to 1-(2-Cyclopropyl-1,3-oxazol-4-yl)ethan-1-one, studies have examined similar compounds as fragrance ingredients, assessing their toxicologic and dermatologic properties (J. Scognamiglio et al., 2013).
Propriétés
IUPAC Name |
1-(2-cyclopropyl-1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZJMDCEWYUQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)
![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)
![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanamine](/img/structure/B1381878.png)


![[3-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1381882.png)
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)

![tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate](/img/structure/B1381887.png)
![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)